5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester
Description
5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester (IUPAC name: ethyl 4-acetyl-5-pyrimidinecarboxylate) is a pyrimidine derivative characterized by an acetyl group at the 4-position and an ethyl ester at the 5-position of the pyrimidine ring. This compound is part of a broader class of pyrimidinecarboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and chiral separations. The acetyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl ester enhances lipophilicity, impacting solubility and bioavailability .
Properties
CAS No. |
62328-04-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 4-acetylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-5-11-8(7)6(2)12/h4-5H,3H2,1-2H3 |
InChI Key |
SFGQZUYQKPZQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetylpyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with formamide under acidic conditions, followed by cyclization and acetylation reactions. The reaction typically proceeds as follows:
Condensation: Ethyl acetoacetate reacts with formamide in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Acetylation: The resulting pyrimidine compound is then acetylated at the 4-position using acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of ethyl 4-acetylpyrimidine-5-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of ethyl 4-acetyl-5-pyrimidinecarboxylate with analogous pyrimidinecarboxylates:
Key Observations:
- Electron-Withdrawing Groups (EWG): The 4-acetyl group in the target compound contrasts with chloro () or thio () substituents in analogs. EWGs like acetyl reduce electron density, affecting hydrogen bonding and π-π interactions in chiral separations .
- Lipophilicity: Ethyl esters (e.g., ) generally increase lipophilicity compared to methyl esters (), enhancing membrane permeability in drug candidates.
- Steric Effects: Bulky substituents like 4-propyl () or phenyl groups () may hinder rotational freedom, influencing binding to biological targets or chromatographic phases .
Biological Activity
5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester, also known as ethyl 4-acetylpyrimidine-5-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester is with a molecular weight of approximately 208.21 g/mol. The compound features a pyrimidine ring with an acetyl group at the 4-position and an ethyl ester group at the 5-position, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of enzymes critical for nucleic acid synthesis, similar to other pyrimidine derivatives.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . A study evaluated its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The results indicated that it could significantly reduce COX-2 activity.
| Compound | IC50 (µM) | Control (Celecoxib) |
|---|---|---|
| Ethyl 4-acetylpyrimidine-5-carboxylate | 0.04 ± 0.01 | 0.04 ± 0.01 |
This suggests that the compound's anti-inflammatory potential is comparable to established drugs like celecoxib .
The biological activities of 5-Pyrimidinecarboxylic acid, 4-acetyl-, ethyl ester are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleic acid synthesis and inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation, contributing to its therapeutic effects .
Case Study: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various pyrimidine derivatives, including ethyl 4-acetylpyrimidine-5-carboxylate. The study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study: Anti-inflammatory Screening
In another study assessing anti-inflammatory properties through carrageenan-induced paw edema in rats, the compound demonstrated a reduction in swelling comparable to indomethacin, a standard anti-inflammatory drug. This reinforces the potential application of this compound in treating inflammatory conditions .
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